1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
Overview
Description
“1-methyl-4-nitro-1H-pyrazole-5-carbonitrile” is a chemical compound with the molecular formula C5H4N4O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .Molecular Structure Analysis
The molecular structure of “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a methyl group at the 1-position, a nitro group at the 4-position, and a carbonitrile group at the 5-position .Chemical Reactions Analysis
Pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, can undergo various chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole showcases the utility of pyrazole derivatives as intermediates in the production of compounds with potential biological activity. These synthesized compounds were investigated for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7), highlighting the significance of pyrazole derivatives in medicinal chemistry and drug development (Al-Adiwish, Abubakr, & Alarafi, 2017).
Antiviral Research
The precursor compound "6‐Amino‐3‐methyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile" was used to prepare novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for evaluation against Herpes Simplex Virus type-1 (HSV-1). This indicates the role of pyrazole carbonitrile derivatives in the synthesis of antiviral agents, demonstrating the compound's relevance in the development of new therapeutic options (Shamroukh et al., 2007).
Catalytic Applications and Green Chemistry
Catalytic applications of nano ionic liquids for the synthesis of pyrazole derivatives underscore the compound's role in promoting environmentally friendly chemical reactions. This research shows how pyrazole carbonitrile derivatives can be synthesized under solvent-free conditions, aligning with green chemistry principles and highlighting the versatility of these compounds in organic synthesis (Zolfigol et al., 2015).
Photophysical and Quantum Chemical Analysis
The study on geometrical isomers of a bio-active pyrazoline derivative encapsulated in β-cyclodextrin nanocavity through photophysical and quantum chemical analysis illustrates the potential of pyrazole derivatives in materials science and sensor applications. The unique solvatochromic response of these isomers offers insights into their behavior in different media, indicating their applicability in developing novel materials with specific optical properties (Mati et al., 2012).
Energetic Materials
The synthesis of polynitro azoxypyrazole-based compounds from pyrazole carbonitriles points to the compound's significance in creating high-performance energetic materials. These compounds exhibit properties such as high thermal stability and detonation performance, making them suitable for applications in explosives and propellants (Yang et al., 2021).
Future Directions
Pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research may focus on exploring these applications further, developing new synthesis methods, and investigating the biological activities of these compounds .
properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXHRFFZAPFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-nitro-1H-pyrazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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